Cas no 1566990-83-7 (5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol)

5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol
- 1566990-83-7
- EN300-1668658
- 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol
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- Inchi: 1S/C9H9ClF2O2/c1-14-7-3-2-5(10)4-6(7)8(13)9(11)12/h2-4,8-9,13H,1H3
- InChI Key: IBSGRVHCUMYCHO-UHFFFAOYSA-N
- SMILES: C(C1C=C(C=CC=1OC)Cl)(O)C(F)F
Computed Properties
- Exact Mass: 222.0259135g/mol
- Monoisotopic Mass: 222.0259135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.5Ų
5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1668658-0.1g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 0.1g |
$691.0 | 2023-06-04 | ||
Enamine | EN300-1668658-1.0g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 1g |
$785.0 | 2023-06-04 | ||
Enamine | EN300-1668658-0.5g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 0.5g |
$754.0 | 2023-06-04 | ||
Enamine | EN300-1668658-0.05g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 0.05g |
$660.0 | 2023-06-04 | ||
Enamine | EN300-1668658-5.0g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 5g |
$2277.0 | 2023-06-04 | ||
Enamine | EN300-1668658-2.5g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 2.5g |
$1539.0 | 2023-06-04 | ||
Enamine | EN300-1668658-0.25g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 0.25g |
$723.0 | 2023-06-04 | ||
Enamine | EN300-1668658-10.0g |
1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol |
1566990-83-7 | 10g |
$3376.0 | 2023-06-04 |
5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol Related Literature
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
Additional information on 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol
Recent Advances in the Study of 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol (CAS: 1566990-83-7)
The compound 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol (CAS: 1566990-83-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluoromethyl group and a methoxybenzene moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol, highlighting its efficient production through a multi-step process involving palladium-catalyzed cross-coupling reactions. The researchers emphasized the compound's stability and scalability, which are critical for further pharmacological evaluations. The study also reported preliminary data on the compound's bioactivity, suggesting its potential as an inhibitor of specific enzymatic targets involved in inflammatory pathways.
In another recent investigation, researchers examined the pharmacokinetic properties of 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol in preclinical models. The results, published in Drug Metabolism and Disposition (2024), indicated favorable absorption and distribution profiles, with moderate plasma protein binding and a half-life suitable for oral administration. These findings support the compound's potential as a viable candidate for further development in therapeutic applications, particularly in chronic inflammatory diseases.
Further mechanistic studies have elucidated the molecular interactions of 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol with its putative targets. A high-resolution X-ray crystallography study revealed that the compound binds to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This interaction, detailed in Nature Structural & Molecular Biology (2023), provides a structural basis for the compound's anti-inflammatory effects and offers insights for the design of more potent derivatives.
The therapeutic potential of 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol has also been explored in the context of oncology. A recent in vitro study demonstrated its ability to induce apoptosis in certain cancer cell lines, as reported in Cancer Research (2024). The compound's selective cytotoxicity towards cancer cells, while sparing normal cells, was attributed to its modulation of reactive oxygen species (ROS) levels and activation of pro-apoptotic signaling pathways. These findings suggest its potential as a novel chemotherapeutic agent.
Despite these promising results, challenges remain in the development of 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its pharmacological properties and reduce any adverse effects.
In conclusion, 5-Chloro-α-(difluoromethyl)-2-methoxybenzenemethanol (CAS: 1566990-83-7) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, combined with promising preclinical data, position it as a potential lead compound for the development of novel therapeutics. Continued research efforts will be essential to fully realize its therapeutic potential and translate these findings into clinical applications.
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